![molecular formula C5H13NO B1355506 2-(Ethylamino)propan-1-ol CAS No. 24417-04-7](/img/structure/B1355506.png)
2-(Ethylamino)propan-1-ol
Overview
Description
2-(Ethylamino)propan-1-ol is a chemical compound with the molecular formula C5H13NO . It belongs to the class of organic compounds known as alcohols, which are characterized by the presence of one or more hydroxyl (-OH) groups .
Molecular Structure Analysis
The molecular structure of 2-(Ethylamino)propan-1-ol consists of a three-carbon chain (propan-1-ol) with an ethylamino (-NH-C2H5) group attached to the second carbon . The presence of the ethylamino group introduces nitrogen into the molecule, contributing to its unique properties .Physical And Chemical Properties Analysis
2-(Ethylamino)propan-1-ol is a liquid at room temperature . Its molecular weight is 103.16 g/mol . Other physical and chemical properties such as boiling point, melting point, and solubility have not been extensively documented .Scientific Research Applications
Synthesis of New Propanolamines
The compound “2-(Ethylamino)propan-1-ol” is used in the synthesis of new propanolamines . These new propanolamines have been tested for their electrographic, antiarrhythmic, hypotensive, and spasmolytic activity, as well as for α1-, α2- and β1-adrenoceptor binding affinity .
Cardiovascular Activity
The compound is used in the synthesis of aminopropan-2-ol derivatives with cardiovascular activity . These derivatives have shown α1- and β1-adrenolytic, antiarrhythmic, and hypotensive activities similar to carvedilol, a drug used in the treatment of cardiovascular diseases .
Proteomics Research
“2-(Ethylamino)propan-1-ol” is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
Drug Synthesis
This compound is used in drug synthesis. Its unique structure makes it a versatile chemical compound in scientific research.
Enzyme Inhibition Studies
“2-(Ethylamino)propan-1-ol” is used in enzyme inhibition studies. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.
Catalysis Research
The compound is used in catalysis research. Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction.
Organic Synthesis
“2-(Ethylamino)propan-1-ol” is used as a solvent or reagent in organic synthesis. Organic synthesis is a method of preparation of organic compounds.
Production of Pharmaceuticals
The compound is used in the production of some pharmaceuticals, such as salbutamol and fenoterol. These are medications used to treat asthma and other lung diseases.
Mechanism of Action
Target of Action
It is known that alcohols generally interact with a variety of proteins and cellular structures, including enzymes and cell membranes .
Mode of Action
Alcohols typically exert their effects through interactions with their targets, leading to changes in the targets’ structure or function .
Biochemical Pathways
Alcohols can influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
They are metabolized primarily in the liver and excreted via the kidneys .
Result of Action
The effects of alcohols at the molecular and cellular level can vary widely, depending on their specific targets and the concentrations at which they are present .
properties
IUPAC Name |
2-(ethylamino)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-6-5(2)4-7/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBGCXQCQVUHNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558727 | |
Record name | 2-(Ethylamino)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90558727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylamino)propan-1-ol | |
CAS RN |
24417-04-7 | |
Record name | 2-(Ethylamino)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90558727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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